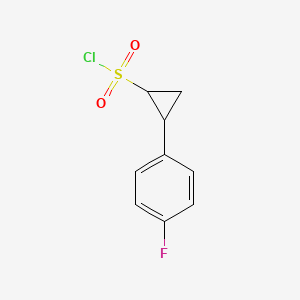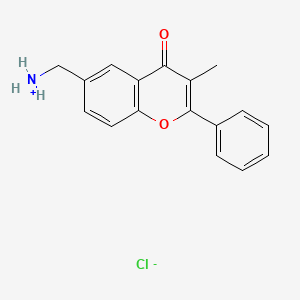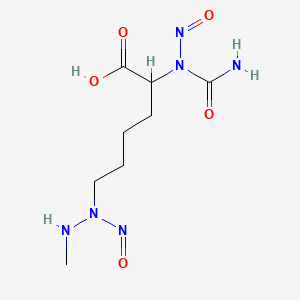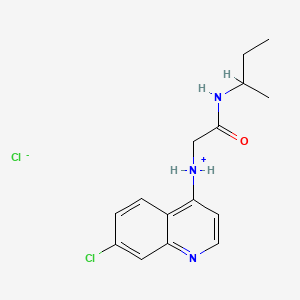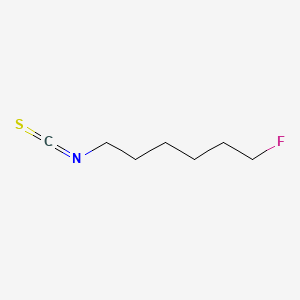
6-Fluorohexyl isothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-6-isothiocyanatohexane is an organic compound with the molecular formula C7H12FNS It consists of a six-carbon chain with a fluorine atom attached to the first carbon and an isothiocyanate group attached to the sixth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-6-isothiocyanatohexane can be synthesized through a multi-step process involving the introduction of the fluorine and isothiocyanate groups. One common method involves the reaction of 1-hexanol with thionyl chloride to form 1-chlorohexane. This intermediate is then reacted with potassium fluoride to produce 1-fluorohexane. Finally, the fluorinated compound is treated with thiophosgene to introduce the isothiocyanate group, yielding 1-fluoro-6-isothiocyanatohexane.
Industrial Production Methods: Industrial production of 1-fluoro-6-isothiocyanatohexane typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the handling of reactive intermediates and toxic reagents.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-6-isothiocyanatohexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The isothiocyanate group can react with nucleophiles to form thiourea derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar solvents.
Addition Reactions: Reagents such as primary amines or alcohols under mild conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products Formed:
Thiourea Derivatives: Formed from the reaction with primary amines.
Sulfonyl Derivatives: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Scientific Research Applications
1-Fluoro-6-isothiocyanatohexane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Employed in the modification of biomolecules for labeling and detection purposes.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-fluoro-6-isothiocyanatohexane involves its reactivity with nucleophiles. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the formation of thiourea derivatives. This reactivity is exploited in various applications, including the labeling of proteins for detection and analysis.
Comparison with Similar Compounds
1-Fluorohexane: Lacks the isothiocyanate group, making it less reactive in nucleophilic addition reactions.
6-Isothiocyanatohexane: Lacks the fluorine atom, resulting in different reactivity and properties.
1-Chloro-6-isothiocyanatohexane: Contains a chlorine atom instead of fluorine, leading to different chemical behavior.
Uniqueness: 1-Fluoro-6-isothiocyanatohexane is unique due to the presence of both fluorine and isothiocyanate groups, which confer distinct reactivity and properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the isothiocyanate group provides a reactive site for nucleophilic addition.
Properties
CAS No. |
334-52-1 |
|---|---|
Molecular Formula |
C7H12FNS |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
1-fluoro-6-isothiocyanatohexane |
InChI |
InChI=1S/C7H12FNS/c8-5-3-1-2-4-6-9-7-10/h1-6H2 |
InChI Key |
IAEURLMFXYVGGE-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCF)CCN=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-5-bromopyridine-2-amine](/img/structure/B13747536.png)


